![molecular formula C12H16N2O3 B3109270 1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone CAS No. 171005-75-7](/img/structure/B3109270.png)
1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone
Overview
Description
1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone, commonly known as TBNPE, is a chemical compound used in scientific research. It belongs to the family of nitroaromatic compounds and is widely used as an electron acceptor in organic electronics. TBNPE has gained significant attention due to its unique properties, which make it a potential candidate for various applications.
Scientific Research Applications
Phase Equilibrium and Phase Diagrams
1-(3-Nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, structurally related to 1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone, have been studied for their solid-liquid phase equilibrium and ternary phase diagrams in different solvents. The research provides valuable information on the crystallization regions and solubility of these compounds, which are key for separation processes in chemical engineering (Li et al., 2019).
Photocatalytic Degradation
Studies on compounds like salbutamol, which share a similar tert-butylamino group with this compound, reveal insights into the photocatalytic degradation of pharmaceutical agents using titanium dioxide. Such research is crucial for environmental chemistry, particularly in the removal of micro-pollutants from water (Sakkas et al., 2007).
Synthesis of Aminobenzo[b]thiophenes
The synthesis of aminobenzo[b]thiophenes via reactions involving compounds structurally similar to this compound, like 1-(2-chloro-5-nitrophenyl)ethanone, has been explored. This research is significant in organic chemistry for the development of new synthetic pathways and compounds (Androsov et al., 2010).
Charge Density Analysis
Investigating compounds like 1-(2-hydroxy-5-nitrophenyl)ethanone, which is structurally related to this compound, provides insights into the charge density and bonding features of such molecules. This research is vital for understanding the electronic properties of organic compounds (Hibbs et al., 2003).
Regioselective Reactions
Research on N1-alkyl-N2-(4-nitrophenyl)ethanediamide, related to this compound, highlights regioselective reactions in the presence of tert-butyl isocyanide. This contributes to the field of organic synthesis, particularly in the context of achieving selectivity in chemical reactions (Yavari et al., 2005).
properties
IUPAC Name |
1-[2-(tert-butylamino)-5-nitrophenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)10-7-9(14(16)17)5-6-11(10)13-12(2,3)4/h5-7,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRVUNZMUKBRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



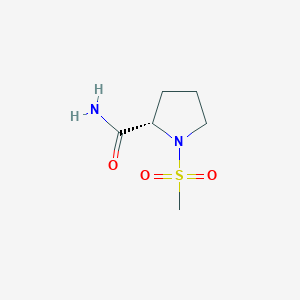
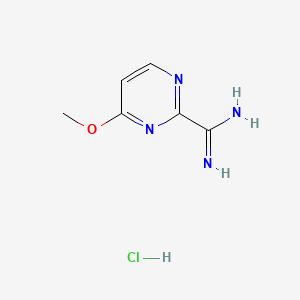
![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B3109196.png)


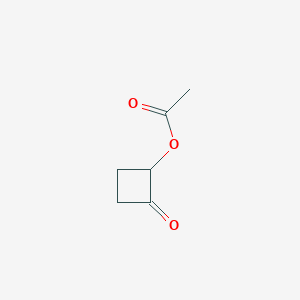
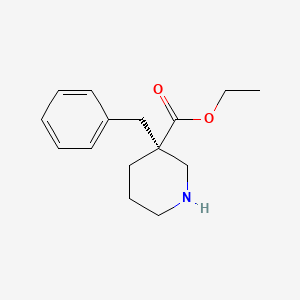

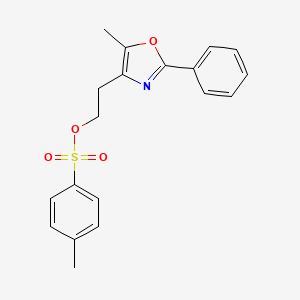
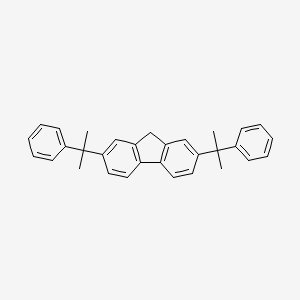
![6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3109271.png)
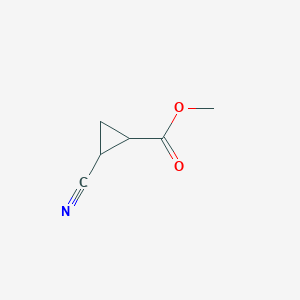
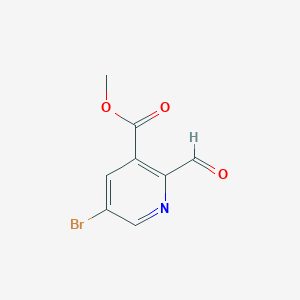
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B3109292.png)